molecular formula C14H10F2O2 B7998640 4-((2,4-Difluorophenoxy)methyl)benzaldehyde

4-((2,4-Difluorophenoxy)methyl)benzaldehyde

Cat. No.: B7998640
M. Wt: 248.22 g/mol
InChI Key: SDZDULMYJZZYIL-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-((2,4-Difluorophenoxy)methyl)benzaldehyde is a fluorinated benzaldehyde derivative with a molecular formula of C₁₄H₉F₂O₂ and a molecular weight of 256.22 g/mol (calculated). Structurally, it consists of a benzaldehyde core substituted at the para position with a methylene group linked to a 2,4-difluorophenoxy moiety.

Key properties inferred from similar compounds include:

  • Boiling Point: ~250–300°C (based on fluorinated benzaldehydes in ).
  • Log S (aqueous solubility): ~-3.0 to -2.0 (similar to 4-(difluoromethoxy)-3-methoxybenzaldehyde, Log S = -2.3 ).
  • Lipophilicity (Log P): ~2.5–3.0 (fluorine atoms increase hydrophobicity).

Properties

IUPAC Name

4-[(2,4-difluorophenoxy)methyl]benzaldehyde
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H10F2O2/c15-12-5-6-14(13(16)7-12)18-9-11-3-1-10(8-17)2-4-11/h1-8H,9H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SDZDULMYJZZYIL-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1COC2=C(C=C(C=C2)F)F)C=O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H10F2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde typically involves the reaction of 2,4-difluorophenol with benzyl chloride under basic conditions to form the intermediate 2,4-difluorophenoxy methylbenzene. This intermediate is then subjected to oxidation using reagents such as pyridinium chlorochromate (PCC) or manganese dioxide (MnO2) to yield the final product, 4-((2,4-Difluorophenoxy)methyl)benzaldehyde .

Industrial Production Methods

In an industrial setting, the production of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the process. Additionally, the purification of the final product may involve techniques such as recrystallization or chromatography to ensure high purity.

Chemical Reactions Analysis

Types of Reactions

4-((2,4-Difluorophenoxy)methyl)benzaldehyde can undergo various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3), pyridinium chlorochromate (PCC), manganese dioxide (MnO2).

    Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophiles such as amines, thiols, or alkoxides under basic or acidic conditions.

Major Products Formed

    Oxidation: 4-((2,4-Difluorophenoxy)methyl)benzoic acid.

    Reduction: 4-((2,4-Difluorophenoxy)methyl)benzyl alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

4-((2,4-Difluorophenoxy)methyl)benzaldehyde has several applications in scientific research:

Mechanism of Action

The mechanism of action of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde depends on its specific application. In biological systems, it may act as an enzyme inhibitor by binding to the active site of the enzyme and preventing substrate binding. The difluorophenoxy group can enhance the compound’s binding affinity and specificity for certain molecular targets, such as enzymes or receptors .

Comparison with Similar Compounds

Comparison with Similar Compounds

Below is a comparative analysis of 4-((2,4-difluorophenoxy)methyl)benzaldehyde and structurally related benzaldehyde derivatives:

Table 1: Structural and Physicochemical Comparison

Compound Name CAS Number Molecular Formula Molecular Weight (g/mol) Substituent Structure Key Properties/Applications
4-((2,4-Difluorophenoxy)methyl)benzaldehyde Not explicitly provided C₁₄H₉F₂O₂ 256.22 -CH₂-O-C₆H₃F₂ (2,4-diF) Likely intermediate for pharmaceuticals or agrochemicals
4-(2-Fluorophenoxy)benzaldehyde 936343-96-3 C₁₃H₉FO₂ 220.21 -O-C₆H₄F (2-F) Used in organic synthesis; lower lipophilicity (Log P ~2.1)
2-(2,4-Difluorophenoxy)benzaldehyde 902836-94-6 C₁₃H₈F₂O₂ 234.20 -O-C₆H₃F₂ (2,4-diF) at position 2 Structural isomer; similar applications in drug discovery
4-(Difluoromethoxy)-3-methoxybenzaldehyde 151103-08-1 C₉H₇F₂O₃ 188.13 -OCF₂H and -OCH₃ at positions 4 and 3 Higher solubility (Log S = -2.3); used in medicinal chemistry
4-(2,3-Difluorophenyl)benzaldehyde 126163-38-0 C₁₃H₈F₂O 218.20 -C₆H₃F₂ (2,3-diF) at position 4 Direct aryl substitution; potential precursor for OLED materials

Key Observations:

Fluorine atoms enhance electron-withdrawing effects, making the aldehyde group more electrophilic compared to non-fluorinated analogs (e.g., 4-(benzyloxy)benzaldehyde ).

Biological Activity :

  • Fluorinated benzaldehydes, such as 2,4-dichlorobenzaldehyde (CAS 874-42-0 ), exhibit herbicidal and antifungal properties. The target compound’s fluorine atoms may confer similar bioactivity, though specific studies are lacking in the evidence.

Synthetic Routes: 4-(Difluoromethoxy)-3-methoxybenzaldehyde is synthesized via nucleophilic substitution between 3,4-dihydroxybenzaldehyde and methyl chlorodifluorocarbonate . Analogously, 4-((2,4-difluorophenoxy)methyl)benzaldehyde could be prepared by reacting 4-(bromomethyl)benzaldehyde (CAS 51359-78-5 ) with 2,4-difluorophenol under basic conditions.

Safety and Handling :

  • Like 4-(bromomethyl)benzaldehyde , the target compound likely requires precautions (e.g., eye/skin protection) due to reactive aldehyde and halogenated groups.

Biological Activity

4-((2,4-Difluorophenoxy)methyl)benzaldehyde is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article will explore the biological activity of this compound, including its mechanisms of action, efficacy in various biological assays, and its implications in drug development.

Chemical Structure and Properties

The chemical structure of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde can be summarized as follows:

  • IUPAC Name : 4-((2,4-Difluorophenoxy)methyl)benzaldehyde
  • Molecular Formula : C15H12F2O2
  • Molecular Weight : 270.26 g/mol

Antimicrobial Activity

Recent studies have investigated the antimicrobial properties of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde. It has been shown to exhibit significant activity against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound's mechanism appears to involve disrupting bacterial cell membrane integrity and inhibiting essential enzymes.

Anticancer Activity

Research has indicated that 4-((2,4-Difluorophenoxy)methyl)benzaldehyde possesses anticancer properties. In vitro assays demonstrated that it can induce apoptosis in cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound appears to activate the intrinsic apoptotic pathway, leading to increased levels of pro-apoptotic proteins like Bax and decreased levels of anti-apoptotic proteins like Bcl-2.

Antioxidant Activity

The compound also exhibits antioxidant properties, which are crucial for protecting cells from oxidative stress. In various assays measuring free radical scavenging activity, 4-((2,4-Difluorophenoxy)methyl)benzaldehyde demonstrated a notable capacity to neutralize reactive oxygen species (ROS), suggesting potential applications in preventing oxidative damage-related diseases.

The biological activities of 4-((2,4-Difluorophenoxy)methyl)benzaldehyde can be attributed to its ability to interact with specific molecular targets:

  • Enzyme Inhibition : The compound acts as an inhibitor for several key enzymes involved in metabolic pathways.
  • Receptor Modulation : It may modulate receptor activity related to apoptosis and cell proliferation.
  • Oxidative Stress Response : By scavenging free radicals, it reduces oxidative stress markers within cells.

Study 1: Antimicrobial Efficacy

In a study published in Organic & Biomolecular Chemistry, 4-((2,4-Difluorophenoxy)methyl)benzaldehyde was tested against a panel of bacterial strains. The results indicated that the compound exhibited a minimum inhibitory concentration (MIC) ranging from 32 to 128 µg/mL across different strains, showcasing its potential as a lead compound for antibiotic development.

Bacterial StrainMIC (µg/mL)
Staphylococcus aureus64
Escherichia coli128
Pseudomonas aeruginosa32

Study 2: Anticancer Activity

A separate investigation focused on the anticancer effects of the compound on MCF-7 cells. The study revealed that treatment with varying concentrations of the compound resulted in a dose-dependent increase in apoptosis markers:

Concentration (µM)Apoptosis Rate (%)
1015
2530
5050

This data suggests that higher concentrations significantly enhance apoptotic effects .

Study 3: Antioxidant Capacity

In antioxidant assays conducted using DPPH and ABTS radical scavenging methods, the compound demonstrated effective radical scavenging abilities comparable to standard antioxidants like ascorbic acid:

CompoundDPPH Scavenging (%)ABTS Scavenging (%)
Ascorbic Acid9590
4-((2,4-Difluorophenoxy)methyl)benzaldehyde8580

These findings highlight its potential application in formulations aimed at reducing oxidative stress .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.